Hydrogen Bond Donor Elimination: N-Methylpiperazine vs. Des-Methyl Piperazine (CAS 2098086-04-3)
The N-methylation of the piperazine ring in 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine removes the only hydrogen bond donor (HBD) present in the closely related analog 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098086-04-3), reducing the HBD count from 1 to 0 [1]. This modification is quantitatively reflected in the Topological Polar Surface Area (TPSA): the target compound exhibits a TPSA of 32.3 Ų, whereas the des-methyl analog is estimated to have a TPSA of approximately 44.3 Ų based on the standard contribution of a secondary amine nitrogen. The ~12 Ų reduction in TPSA, combined with an XLogP3 of 2, places the target compound more favorably within the established CNS multiparameter optimization (MPO) score of ≥4 (desirability range for brain penetration), where PSA < 40 Ų is a critical threshold [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 32.3 Ų; HBD = 0; XLogP3 = 2 |
| Comparator Or Baseline | 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098086-04-3); Estimated TPSA ≈ 44.3 Ų; HBD = 1 |
| Quantified Difference | TPSA reduction of ~12 Ų (27% decrease); HBD count reduced from 1 to 0 |
| Conditions | Computed physicochemical properties (PubChem, Cactvs 3.4.8.24); CNS MPO desirability framework (Wager et al., ACS Chem. Neurosci. 2010) |
Why This Matters
Lower TPSA and zero HBD are strongly correlated with improved passive blood-brain barrier permeability, making this specific analog the preferential procurement choice for CNS-targeted kinase or GPCR programs over the des-methyl version.
- [1] PubChem Compound Summary for CID 155798239, 4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine. National Center for Biotechnology Information (2026). View Source
- [2] Wager, T.T., Hou, X., Verhoest, P.R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
